molecular formula C29H60 B072815 2-Methyloctacosane CAS No. 1560-98-1

2-Methyloctacosane

Cat. No.: B072815
CAS No.: 1560-98-1
M. Wt: 408.8 g/mol
InChI Key: YGCGPCUUTAKOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60. It is a branched alkane, specifically a methyl-substituted octacosane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. This compound is known for its presence in various natural sources and its role in different biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloctacosane typically involves the alkylation of octacosane with a methylating agent. One common method is the Friedel-Crafts alkylation, where octacosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure the selective formation of the methyl-substituted product.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced separation techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloctacosane primarily undergoes reactions typical of alkanes, including:

    Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Although already fully saturated, any impurities or unsaturated contaminants can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Halogenation reactions, particularly chlorination and bromination, can occur under UV light or elevated temperatures, leading to the formation of haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Chlorine or bromine gas under UV light or at temperatures around 100°C.

Major Products:

Scientific Research Applications

2-Methyloctacosane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: It serves as a model compound for studying the behavior of long-chain hydrocarbons in biological membranes and their interactions with proteins and lipids.

    Medicine: Research has explored its potential antimicrobial properties, particularly against gram-negative bacteria and fungi. It is also investigated for its role in modulating membrane permeability and enzyme activity.

    Industry: It is used in the formulation of lubricants, waxes, and coatings due to its high melting point and stability

Mechanism of Action

2-Methyloctacosane can be compared with other long-chain alkanes and methyl-substituted alkanes:

    Octacosane: A straight-chain alkane with similar physical properties but lacks the methyl substitution, making it less branched.

    2-Methylheptacosane: Another methyl-substituted alkane with one less carbon atom, resulting in slightly different physical and chemical properties.

    Tetracontane: A longer-chain alkane with 40 carbon atoms, exhibiting higher melting points and different applications.

Uniqueness: this compound’s unique structure, with a single methyl branch, provides distinct physical properties such as melting point and solubility, making it suitable for specific applications in research and industry .

Comparison with Similar Compounds

  • Octacosane
  • 2-Methylheptacosane
  • Tetracontane
  • Eicosane, 10-methyl
  • Heneicosane .

Properties

IUPAC Name

2-methyloctacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H60/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)3/h29H,4-28H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCGPCUUTAKOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075081
Record name Isononacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560-98-1, 52701-71-0
Record name 2-Methyloctacosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1560-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyloctacosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isononacosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052701710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isononacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLOCTACOSANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQC0O92KJK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyloctacosane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.